
(R)-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine is a chemical compound with a unique structure that includes a prop-2-en-1-amine backbone substituted with a 2,5-difluoro-4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and ®-1-phenylethylamine.
Condensation Reaction: The aldehyde group of 2,5-difluoro-4-methoxybenzaldehyde reacts with the amine group of ®-1-phenylethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine: shares similarities with other fluorinated phenylamines, such as:
Uniqueness
- The presence of both fluorine and methoxy groups on the phenyl ring imparts unique electronic properties to ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine, distinguishing it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
(1R)-1-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11F2NO/c1-3-9(13)6-4-8(12)10(14-2)5-7(6)11/h3-5,9H,1,13H2,2H3/t9-/m1/s1 |
InChI-Schlüssel |
DOSRPQOPQDIQSW-SECBINFHSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)F)[C@@H](C=C)N)F |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C(C=C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
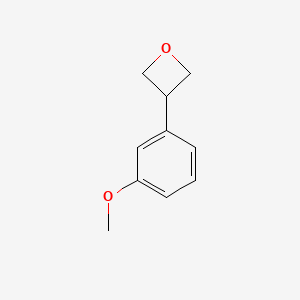
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)


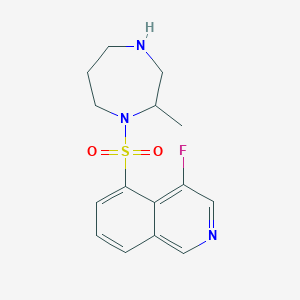
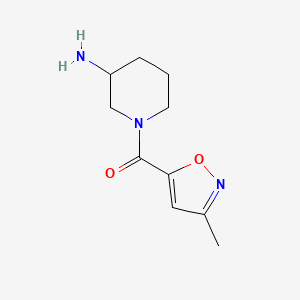
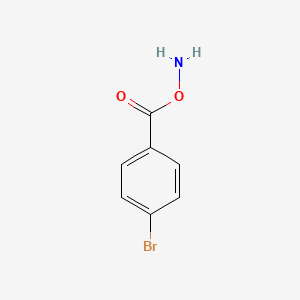
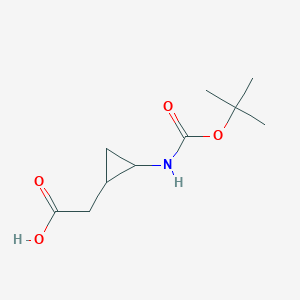
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
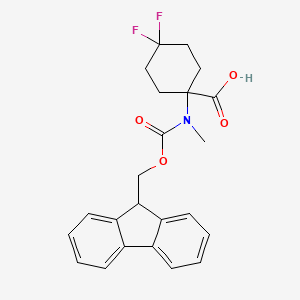
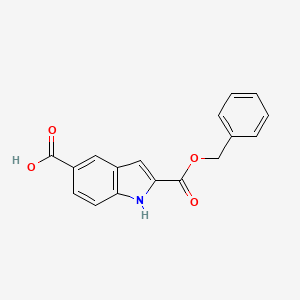
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
